
Boron chloride oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Boron chloride oxide can be synthesized through several methods. One common laboratory method involves the reaction of boron trichloride (BCl3) with boron oxide (B2O3) at high temperatures. The reaction can be represented as follows: [ BCl_3 + B_2O_3 \rightarrow 3 BClO ]
Industrial production methods often involve the direct chlorination of boron oxide in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and controlled environments to ensure the purity and yield of the product .
化学反应分析
Boron chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form boric acid (B(OH)3) and hydrochloric acid (HCl) when reacted with water: [ BClO + H_2O \rightarrow B(OH)_3 + HCl ]
-
Reduction: : It can be reduced by strong reducing agents such as metal hydrides to form elemental boron and hydrogen chloride: [ BClO + 2 LiH \rightarrow B + LiCl + H_2 ]
-
Substitution: : this compound can undergo substitution reactions with alcohols to form borate esters: [ BClO + 3 ROH \rightarrow B(OR)_3 + HCl ]
科学研究应用
Boron chloride oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Research is ongoing to explore its potential use in biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Boron compounds, including this compound, are being investigated for their potential use in cancer treatment through boron neutron capture therapy (BNCT).
作用机制
The mechanism of action of boron chloride oxide involves its interaction with various molecular targets. In chemical reactions, it acts as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in a wide range of reactions, including the formation of coordination complexes and catalysis of organic transformations .
相似化合物的比较
Boron chloride oxide can be compared with other boron halides such as boron trichloride (BCl3) and boron trifluoride (BF3). While all these compounds are Lewis acids, this compound is unique due to the presence of both chlorine and oxygen atoms, which impart distinct reactivity and properties. For example, boron trichloride is primarily used in the production of elemental boron and as a catalyst in organic synthesis, whereas boron trifluoride is commonly used as a catalyst in polymerization reactions .
Similar compounds include:
- Boron trichloride (BCl3)
- Boron trifluoride (BF3)
- Boron tribromide (BBr3)
- Boron triiodide (BI3)
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of boron halides .
属性
CAS 编号 |
23361-55-9 |
|---|---|
分子式 |
BClO |
分子量 |
62.26 g/mol |
IUPAC 名称 |
chloro(oxo)borane |
InChI |
InChI=1S/BClO/c2-1-3 |
InChI 键 |
KEIVHDSRCXJQOU-UHFFFAOYSA-N |
规范 SMILES |
B(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
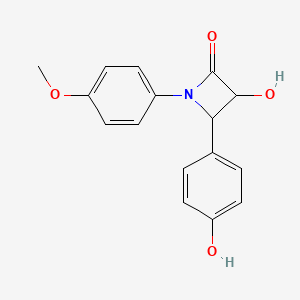
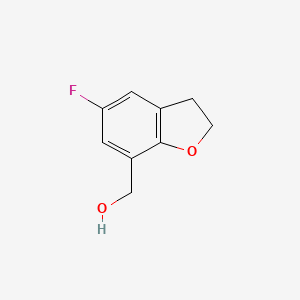
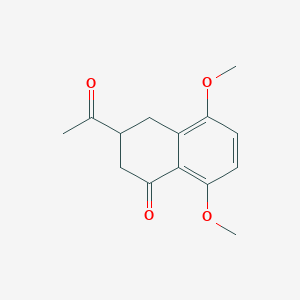
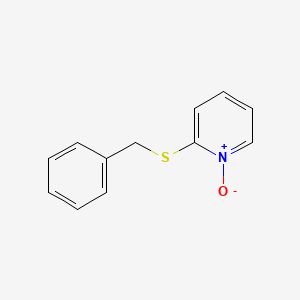

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
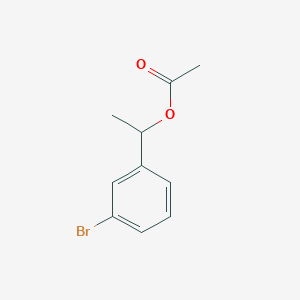
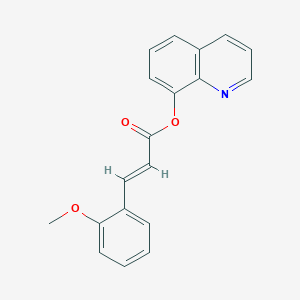
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
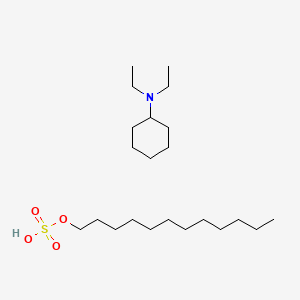
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
